molecular formula C14H12O3 B600312 Desmethoxyyangonin CAS No. 15345-89-8

Desmethoxyyangonin

Numéro de catalogue: B600312
Numéro CAS: 15345-89-8
Poids moléculaire: 228.24 g/mol
Clé InChI: DKKJNZYHGRUXBS-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Background and Discovery

Desmethoxyyangonin, first identified in the mid-20th century during phytochemical investigations of Piper methysticum (kava), emerged as one of the six primary kavalactones responsible for the plant’s psychoactive properties. Early ethnographic accounts of kava consumption in Pacific Island cultures hinted at its physiological effects, but systematic chemical characterization began in the 1960s–1970s. Researchers isolated this compound alongside related compounds like kavain and yangonin, establishing its structural uniqueness through chromatographic and spectroscopic methods. Its discovery marked a pivotal advancement in understanding kava’s ethnopharmacological role, particularly in traditional ceremonies and medicinal practices.

Taxonomic Classification within Kavalactones

This compound belongs to the styryl-α-pyrone class of kavalactones, a subgroup of polyketides derived from Piper methysticum. Among the six major kavalactones—kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and this compound—it is distinguished by its absence of a methoxy group at the C-3 position. The table below summarizes its structural and functional relationships with other kavalactones:

Kavalactone Core Structure Key Functional Groups
This compound Styryl-α-pyrone 4-methoxy, 6-styryl, no C-3 methoxy
Yangonin Styryl-α-pyrone 4-methoxy, 6-styryl, C-3 methoxy
Kavain Dihydro-α-pyrone 4-methoxy, 5,6-dihydro
Methysticin Methylenedioxy-α-pyrone 4-methoxy, 3,4-methylenedioxy

This classification underscores this compound’s role as a reversible inhibitor of monoamine oxidase B, a property absent in yangonin and methysticin.

Nomenclature and Chemical Identity

This compound is systematically named 4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one , reflecting its α-pyrone backbone substituted with a methoxy group at C-4 and a styryl moiety at C-6. Its molecular formula is C₁₄H₁₂O₃ , with a molar mass of 228.24 g/mol . The compound’s stereochemistry includes a trans-configuration (E) across the styryl double bond, critical for its bioactivity. Key identifiers include:

  • CAS Registry Numbers : 15345-89-8, 1952-41-6
  • SMILES Notation : COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2
  • IUPAC Name : 4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one

Its crystalline structure and lipophilic nature facilitate interactions with neuronal and hepatic enzymes, as confirmed by X-ray diffraction and molecular docking studies.

Significance in Phytochemical Research

This compound has garnered attention for its dual role as a neuromodulator and hepatoprotective agent. As a selective, reversible inhibitor of monoamine oxidase B (Ki = 31 nM), it exhibits potential for treating neurodegenerative disorders like Parkinson’s disease by preserving dopamine levels. Concurrently, its anti-inflammatory properties, demonstrated in Alpinia pricei extracts, mitigate endotoxin-induced hepatitis in murine models by suppressing NF-κB and STAT3 pathways. Furthermore, this compound induces cytochrome P450 3A23, influencing drug metabolism and detoxification pathways. These multifaceted actions position it as a cornerstone compound in natural product drug discovery, bridging traditional medicine and modern pharmacology.

Propriétés

IUPAC Name

4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKJNZYHGRUXBS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4033390
Record name Desmethoxyyangonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4033390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15345-89-8, 1952-41-6, 26531-51-1
Record name Desmethoxyyangonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15345-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dehydrokawain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethoxyyangonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015345898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC112161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC68686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desmethoxyyangonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4033390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETHOXYYANGONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2MBQ8QRUN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

138 - 140 °C
Record name 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of desmethoxyyangonin typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-6-styryl-2H-pyran-2-one with suitable reagents to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve extraction from the kava plant, followed by purification processes such as chromatography. The extraction process usually employs solvents like ethanol or methanol to isolate the kavalactones from the plant material .

Analyse Des Réactions Chimiques

Types of Reactions

Desmethoxyyangonin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives of this compound .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Desmethoxyyangonin exhibits significant anti-inflammatory effects, particularly in models of endotoxin-induced inflammation. Studies have demonstrated that this compound can inhibit the activation of pro-inflammatory mediators and T cell proliferation.

  • Mechanism of Action : The compound acts primarily through the regulation of key signaling pathways such as IKK/NFκB and Jak2/STAT3. These pathways are crucial in mediating inflammatory responses in various tissues, including liver and immune cells .
  • Case Study : In a murine model, this compound was shown to significantly reduce inflammation caused by lipopolysaccharide (LPS) stimulation. It inhibited the production of nitric oxide (NO) and reduced the expression of inducible nitric oxide synthase (iNOS) mRNA and protein levels . The survival rate of LPS/D-galactosamine-treated mice improved from 40% to 90% with this compound pretreatment, highlighting its potential as a therapeutic agent in acute liver injury scenarios .

Hepatoprotective Effects

This compound has been studied for its hepatoprotective properties, particularly against fulminant hepatitis induced by LPS and D-galactosamine.

  • Protective Mechanisms : The compound protects liver tissues by inhibiting the infiltration of inflammatory cells and reducing liver enzyme activities associated with damage. It also appears to modulate metabolic disturbances caused by LPS, suggesting a multifaceted approach to liver protection .
  • Research Findings : A metabolomics study indicated that this compound treatment helps restore normal amino acid metabolism disrupted during hepatic injury, which is critical for maintaining liver function .

Neuroprotective Potential

Emerging research suggests that this compound may also possess neuroprotective qualities, particularly regarding its interactions with monoamine oxidase enzymes.

  • Enzyme Interaction : Studies have indicated that this compound interacts with human monoamine oxidase-A and -B, which are important in regulating neurotransmitter levels in the brain. This interaction may have implications for treating neurodegenerative diseases .

Methodological Advances in Research

Recent advancements in analytical techniques have enhanced the study of this compound's properties.

  • Analytical Techniques : The development of ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has allowed for more precise quantification of this compound and other kavalactones in biological samples. This method increases sensitivity and specificity, facilitating better understanding of pharmacokinetics and bioavailability .

Data Table: Summary of Key Research Findings

Study ReferenceApplication AreaKey Findings
Anti-inflammatoryInhibits T cell activation; reduces NO production; improves survival in liver injury models.
HepatoprotectionProtects against LPS-induced hepatic damage; modulates amino acid metabolism.
NeuroprotectionInteracts with monoamine oxidase enzymes; potential implications for neurodegenerative diseases.
Analytical MethodsUPLC-MS/MS developed for sensitive detection of kavalactones including this compound.

Comparaison Avec Des Composés Similaires

Table 1: Structural Differences Among Key Kavalactones

Compound Key Structural Features
Desmethoxyyangonin 4-methoxy-6-styryl-2-pyrone
Yangonin 4,4′-dimethoxy-6-styryl-2-pyrone
Dihydrokavain Saturated pyrone ring; no styryl group
Methysticin Methylenedioxy group on phenyl ring

Pharmacological Activity Comparison

Anthelmintic Activity

DMY and yangonin exhibit moderate potency against Haemonchus contortus larvae, while dihydrokavain is significantly less active:
Table 2: Anthelmintic IC₅₀ Values

Compound IC₅₀ (µM) for Larval Development Inhibition
This compound 31.7 (purchased), 37.1 (synthesized)
Yangonin 23.7 (purchased), 15.0 (synthesized)
Dihydrokavain 207.6

The absence of the 4-methoxy group in DMY may reduce steric hindrance, enhancing interactions with parasitic targets compared to yangonin .

Monoamine Oxidase (MAO) Inhibition

DMY shows 30-fold selectivity for MAO-B over MAO-A, a critical feature for neurodegenerative disease therapy:
Table 3: MAO Inhibition Parameters

Parameter MAO-A (DMY) MAO-B (DMY) Phenelzine (MAO-A/B)
IC₅₀ 1.85 µM 0.123 µM 0.45–0.90 µM (MAO-A)
Kᵢ 922 nM 31 nM 146–110 nM
Inhibition Type Mixed/Reversible Competitive/Reversible Irreversible

DMY’s reversibility and MAO-B selectivity contrast with non-selective, irreversible inhibitors like phenelzine .

CYP3A23 Induction

DMY and dihydromethysticin synergistically induce CYP3A23, a key enzyme in drug metabolism. Their combined use requires lower concentrations for equivalent induction compared to individual application:
Key Findings :

  • DMY alone induces a 7-fold increase in CYP3A23 expression.
  • Exclusion of DMY or dihydromethysticin from kavalactone mixtures abolishes induction .

Anti-Inflammatory and Hepatoprotective Effects

DMY outperforms yangonin in mitigating inflammation via distinct pathways:

  • DMY : Suppresses IKK/NF-κB and JAK2/STAT3 signaling, reducing LPS-induced hepatitis and T-cell activation .
  • Yangonin : Activates the Farnesoid X receptor (FXR) to alleviate cholestasis .

Table 4: Anti-Inflammatory Mechanisms

Compound Key Targets Model System
This compound NF-κB, STAT3, T-cell inhibition Murine macrophages
Yangonin FXR activation C57BL/6 mice

Tissue Distribution and Synergistic Interactions

DMY is uniformly distributed in kava roots and stems, unlike dihydromethysticin or methysticin, which localize in parenchyma . Its activity is often enhanced by coexisting kavalactones:

  • Carboxylesterase 1 Inhibition : DMY (Kᵢ = 25.2 µM) is more potent than kavain (Kᵢ = 81.6 µM) .
  • Synergism with Dihydromethysticin: Combined use amplifies CYP3A23 induction via non-PXR pathways .

Activité Biologique

Desmethoxyyangonin (DMY) is a kavalactone derived from the plant Renealmia alpinia, known for its traditional medicinal uses, particularly in treating inflammation and neurodegenerative disorders. This article provides a comprehensive overview of the biological activity of DMY, focusing on its anti-inflammatory properties, neuroprotective effects, and metabolic interactions.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. Its molecular formula is C17H18O3C_{17}H_{18}O_3, and it exhibits properties typical of kavalactones, including the ability to modulate neurotransmitter systems and inflammatory pathways.

Anti-Inflammatory Activity

Recent studies have highlighted DMY's significant anti-inflammatory effects. A pivotal study demonstrated that DMY inhibits the proliferation and activation of T cells in vitro and ex vivo. It was found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) in murine macrophages stimulated with lipopolysaccharides (LPS) .

The mechanism by which DMY exerts its anti-inflammatory effects involves the regulation of key signaling pathways:

  • IKK/NFκB Pathway : DMY inhibits the activation of NFκB, a transcription factor that promotes inflammation.
  • Jak2/STAT3 Pathway : DMY also modulates this pathway, which is crucial for T cell activation and survival.

In a murine model of fulminant hepatitis induced by LPS/D-galactosamine, pretreatment with DMY significantly improved survival rates from 40% to 90% and reduced liver damage by inhibiting aminotransferases and inflammatory cell infiltration .

Neuroprotective Effects

DMY has shown promise as a selective reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's . Inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters, providing potential therapeutic benefits.

Inhibition Studies

In vitro studies have quantified the inhibitory effects of DMY on MAO-B:

  • IC50 Values : DMY exhibited an IC50 value of 0.123 µM for MAO-B, indicating strong inhibitory potency compared to MAO-A . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.

Metabolic Interactions

DMY influences metabolic pathways significantly. It has been shown to induce the expression of cytochrome P450 enzymes (CYP3A23), which are essential for drug metabolism. This induction can affect the pharmacokinetics of co-administered medications .

Comparative Metabolomics

A comparative metabolomics study using UPLC/MS highlighted that DMY treatment alters the metabolic profile in mice with fulminant hepatic failure. Key changes were observed in amino acid metabolism, suggesting that DMY not only protects against liver damage but may also restore metabolic homeostasis disrupted by inflammation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Mechanism Reference
Anti-inflammatoryInhibits T cell activationIKK/NFκB and Jak2/STAT3 inhibition
NeuroprotectionInhibits MAO-BSelective reversible inhibition
Metabolic modulationInduces CYP3A23Alters drug metabolism
HepatoprotectionReduces liver damage in hepatitis modelPrevents inflammatory cell infiltration

Case Studies

  • Murine Hepatitis Model : In a controlled study, mice pre-treated with DMY showed a significant reduction in liver damage markers after exposure to LPS/D-GalN, demonstrating its protective effects against acute liver injury .
  • Neurodegenerative Disease Models : In vitro assays indicated that DMY could enhance neuronal survival under oxidative stress conditions by inhibiting MAO-B activity, providing insights into its potential use for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for confirming the identity and purity of Desmethoxyyangonin in laboratory settings?

  • Methodological Answer : Use a combination of 1H-NMR (to confirm structural integrity via proton environment analysis in CDCl3), HPLC (for purity assessment with retention time matching reference standards), and mass spectrometry (to verify molecular weight and fragmentation patterns) . Cross-reference batch-specific Certificates of Analysis (CoA) for spectral data and chromatographic profiles, ensuring ≥95% purity thresholds .

Q. What storage conditions are critical to preserve this compound stability during long-term research use?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis or photodegradation. Monitor stability via periodic HPLC re-analysis, particularly after reconstitution in solvents like DMSO or ethanol, which may accelerate decomposition .

Q. Which in vitro assays are standardized for characterizing this compound’s metabolic interactions?

  • Methodological Answer : Employ human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP2B6) to assess inhibition kinetics. Use probe substrates like bupropion (CYP2B6) with LC-MS/MS quantification of metabolite formation rates. Include positive controls (e.g., ticlopidine for CYP2B6) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers design experiments to differentiate this compound’s inhibitory effects on CYP2B6 versus MAO-B, and what structural analogs should be compared?

  • Methodological Answer : Conduct time-dependent inhibition (TDI) assays for CYP2B6 to distinguish reversible vs. irreversible inhibition. For MAO-B, use fluorometric or radiometric assays with kynuramine as a substrate. Compare inhibition potency with structural analogs (e.g., yangonin for methoxy group effects, kavain for lactone ring unsaturation impacts) to establish structure-activity relationships (SARs) .

Q. What experimental strategies resolve contradictions in this compound’s dopaminergic effects (e.g., dopamine reduction vs. other kavalactones’ enhancing effects)?

  • Methodological Answer : Use in vivo microdialysis in rodent models (e.g., nucleus accumbens) to measure extracellular dopamine levels under controlled dosing. Pair with receptor binding assays (D1/D2 receptors) and knockout models to isolate mechanisms. Contrast results with yangonin or kavain to identify substituent-specific effects (e.g., methoxy group absence) .

Q. How can in vitro pharmacokinetic models be optimized to study this compound’s potential drug-drug interactions?

  • Methodological Answer : Co-incubate this compound with clinically relevant drugs (e.g., methadone for CYP2B6-mediated metabolism) in HLMs. Calculate IC50/Ki values and use mechanistic static models (e.g., [I]/Ki) to predict in vivo interaction risks. Validate findings with physiologically based pharmacokinetic (PBPK) modeling .

Q. What controls are essential when investigating this compound’s neuropharmacological effects to mitigate confounding variables?

  • Methodological Answer : Include vehicle controls (e.g., solvent-only groups) to account for solvent-induced effects. Use enzyme-specific inhibitors (e.g., selegiline for MAO-B) to confirm target engagement. Replicate experiments across multiple cell lines (e.g., SH-SY5Y for neuronal studies) to ensure robustness .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.